Cgs 21680

Description

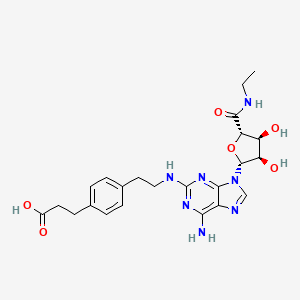

A2 adenosine receptor agonist; structure given in first source

Properties

IUPAC Name |

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O6/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29)/t16-,17+,18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOANWZGLPPROA-RQXXJAGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043882 | |

| Record name | CGS 21680 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120225-54-9 | |

| Record name | CGS 21680 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120225-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-(2-Carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120225549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGS 21680 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGS-21680 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5HB1E831H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of CGS 21680: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 21680 is a potent and selective agonist for the adenosine A2A receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Its ability to specifically target this receptor subtype has made it an invaluable tool in neuroscience, cardiology, and immunology research, facilitating the elucidation of the physiological and pathophysiological roles of A2A receptor signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling cascades, and the experimental methodologies used to characterize its function.

Data Presentation: Quantitative Analysis of this compound Interaction with Adenosine Receptors

The affinity and potency of this compound for adenosine receptor subtypes have been quantified through various in vitro assays. The following tables summarize key quantitative data from the literature, providing a comparative view of its receptor binding profile and functional activity.

Table 1: Radioligand Binding Affinity of this compound at Human and Rat Adenosine Receptors

| Receptor Subtype | Species | Radioligand | Preparation | Ki (nM) | Reference |

| A2A | Rat | [3H]this compound | Striatal Membranes | 27 | [1] |

| A1 | Rat | [3H]CHA | Brain Membranes | 3800 | [2] |

| A2B | Human | [3H]DPCPX | CHO cell membranes | >1000 | [2] |

| A3 | Human | [125I]AB-MECA | CHO cell membranes | >1000 | [2] |

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. [3H]this compound: Tritiated this compound [3H]CHA: Tritiated N6-cyclohexyladenosine [3H]DPCPX: Tritiated 8-cyclopentyl-1,3-dipropylxanthine [125I]AB-MECA: 125I-N6-(4-Amino-3-iodobenzyl)adenosine-5′-(N-methyluronamide) CHO: Chinese Hamster Ovary

Table 2: Functional Potency of this compound in Cellular Assays

| Assay Type | Cell/Tissue Type | Measured Effect | EC50 (nM) | IC50 (nM) | Reference |

| cAMP Accumulation | Rat Striatal Slices | Stimulation of cAMP | 110 | - | [3] |

| Coronary Flow | Isolated Perfused Rat Heart | Increase in coronary flow | 1.8 (ED25) | - | |

| Dopamine Release | Rat Striatal Slices | Inhibition of electrically stimulated dopamine release | Ineffective | - | |

| Adenosine A2 Receptor Binding | Rat Brain Tissue | - | - | 22 |

EC50: Half maximal effective concentration. The concentration of a drug that gives half of the maximal response. IC50: Half maximal inhibitory concentration. The concentration of a drug that inhibits a specific biological or biochemical function by 50%. ED25: The dose that is effective in 25% of the population or that produces 25% of the maximum possible effect. cAMP: Cyclic adenosine monophosphate

Core Signaling Pathways of this compound

Upon binding to the adenosine A2A receptor, this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. However, this compound can also trigger other signaling pathways, leading to a diverse range of cellular responses.

Canonical Gs/cAMP/PKA Signaling Pathway

The primary mechanism of action of this compound is through the activation of the Gs alpha subunit of the heterotrimeric G-protein coupled to the A2A receptor. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

Non-Canonical Signaling Pathways

In addition to the canonical cAMP pathway, this compound has been shown to modulate other signaling cascades, highlighting the complexity of A2A receptor function.

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: In some cell types, A2A receptor activation by this compound can lead to the activation of PLC, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates PKC, which can phosphorylate a variety of cellular proteins.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: The activation of the ERK/MAPK (mitogen-activated protein kinase) pathway by this compound has been observed in several studies. This can occur through both PKA-dependent and PKA-independent mechanisms, leading to the regulation of cellular processes such as proliferation and differentiation.

-

YAP Signaling Pathway: Recent evidence suggests that this compound can promote corneal epithelial wound healing through the activation of the Yes-associated protein (YAP) signaling pathway.

-

BDNF-TrkB Signaling Pathway: In the context of Rett syndrome models, this compound has been shown to enhance Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine kinase receptor B (TrkB) signaling, promoting neurite outgrowth and synaptic plasticity.

Experimental Protocols: Methodologies for Key Experiments

The characterization of this compound's mechanism of action relies on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assay (Adapted from Jarvis et al., 1989)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the adenosine A2A receptor in rat striatal membranes using [3H]this compound as the radioligand.

1. Membrane Preparation:

-

Male Sprague-Dawley rats are euthanized, and the striata are rapidly dissected on ice.

-

The tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.7) using a Polytron homogenizer.

-

The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

-

The resulting pellet is resuspended in fresh Tris-HCl buffer and incubated with adenosine deaminase (2 IU/mL) for 30 minutes at 37°C to remove endogenous adenosine.

-

The membranes are washed twice by centrifugation and resuspension in fresh buffer. The final pellet is resuspended in 50 mM Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

-

The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl buffer, 100 µL of membrane suspension (100 µg protein), [3H]this compound (at a final concentration of ~1 nM), and varying concentrations of unlabeled this compound or other competing ligands.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A2A receptor agonist (e.g., 10 µM NECA).

-

The mixture is incubated at 25°C for 60 minutes.

-

The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

-

The filters are washed three times with 4 mL of ice-cold Tris-HCl buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

-

The IC50 values are determined by non-linear regression analysis of the competition binding data.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Adapted from Lupica et al., 1990)

This protocol describes a method to measure the effect of this compound on cAMP accumulation in rat striatal slices.

1. Slice Preparation:

-

Male Sprague-Dawley rats are decapitated, and the brains are rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Coronal slices (350 µm thick) containing the striatum are prepared using a vibratome.

-

The slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. cAMP Assay:

-

Individual slices are transferred to vials containing 1 mL of oxygenated aCSF with a phosphodiesterase inhibitor (e.g., 100 µM isobutylmethylxanthine, IBMX) to prevent cAMP degradation.

-

The slices are pre-incubated for 15 minutes at 37°C.

-

This compound is added at various concentrations, and the incubation is continued for an additional 15 minutes.

-

The reaction is terminated by adding 100 µL of 1 N HCl and heating the vials in a boiling water bath for 5 minutes.

-

The slices are then homogenized, and the homogenates are centrifuged.

3. cAMP Measurement:

-

The cAMP content in the supernatant is determined using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

-

Protein concentration in the pellet is determined using a standard protein assay (e.g., Bradford or BCA assay).

4. Data Analysis:

-

The amount of cAMP is normalized to the protein content of each slice.

-

The EC50 value for this compound-stimulated cAMP accumulation is determined by fitting the concentration-response data to a sigmoidal curve.

References

- 1. This compound hydrochloride | Adenosine A2a Receptor Agonists: R&D Systems [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Effects of the selective adenosine A2 receptor agonist this compound on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 21680: A Technical Guide to its Binding Affinity at the Adenosine A2A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of CGS 21680, a potent and selective agonist for the adenosine A2A receptor. The document details its binding affinity, the experimental protocols used for its characterization, and the primary signaling pathway it activates.

Core Concepts: this compound and the Adenosine A2A Receptor

This compound, chemically known as 2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine, is a widely used research tool for studying the physiological and pathological roles of the adenosine A2A receptor. The A2A receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is integral to various physiological processes, including the regulation of inflammation, neurotransmission, and vascular tone.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the adenosine A2A receptor has been extensively characterized using radioligand binding assays. The following table summarizes key quantitative data from various studies.

| Parameter | Value (nM) | Radioligand | Tissue/Cell Line | Reference |

| Ki | 27 | - | - | [1][2][3] |

| Kd | 15.5 | [3H]this compound | Rat Striatum | [4] |

| Kd | 22 ± 0.5 | [3H]this compound | Human Brain | [5] |

| Kd | 17.8 ± 1.1 | [3H]this compound | Human Striatal Membranes | |

| Kd | 58 | [3H]this compound | Rat Hippocampus & Cortex | |

| Kd | 3.9 ± 0.9 (high affinity) | [3H]this compound | Rat Striatal Membranes | |

| Kd | 51 ± 5.5 (low affinity) | [3H]this compound | Rat Striatal Membranes | |

| IC50 | 22 | - | - | |

| IC50 | 4.6 | [3H]-ligand | HEK-293 cells with human A2A receptor | |

| Bmax | Value (fmol/mg protein) | Radioligand | Tissue/Cell Line | Reference |

| Bmax | 375 | [3H]this compound | Rat Striatum | |

| Bmax | 444 ± 63 | [3H]this compound | Human Brain | |

| Bmax | 313 ± 10 | [3H]this compound | Human Striatal Membranes | |

| Bmax | 353 | [3H]this compound | Rat Hippocampus | |

| Bmax | 264 | [3H]this compound | Rat Cortex |

Experimental Protocols: Radioligand Binding Assay

The determination of this compound binding affinity is typically achieved through competitive or saturation radioligand binding assays using tritiated this compound ([3H]this compound).

Membrane Preparation

-

Tissue/Cell Homogenization: Tissues (e.g., rat striatum) or cells expressing the A2A receptor (e.g., HEK-293 cells) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes.

-

Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous adenosine and other interfering substances.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., BCA assay).

Saturation Binding Assay

-

Incubation: A fixed amount of membrane protein (e.g., 20 µ g/tube ) is incubated with increasing concentrations of [3H]this compound in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Nonspecific Binding: A parallel set of tubes is prepared containing a high concentration of a non-labeled competing ligand (e.g., 10 µM NECA or 20 µM 2-chloroadenosine) to determine nonspecific binding.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the saturation binding data.

Competitive Binding Assay

-

Incubation: A fixed concentration of [3H]this compound (typically near its Kd value, e.g., 10 nM) and a fixed amount of membrane protein are incubated with increasing concentrations of the unlabeled competing ligand (in this case, this compound itself or other adenosine receptor ligands).

-

Equilibrium, Separation, and Counting: The subsequent steps are the same as in the saturation binding assay.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and the general workflow of the radioligand binding assay.

Caption: A2A Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

References

- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trk and cAMP-dependent survival activity of adenosine A(2A) agonist CGS21680 on rat motoneurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Binding of the adenosine A2 receptor ligand [3H]this compound to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CGS 21680 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 21680 is a potent and highly selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in the striatum, as well as in immune cells and blood vessels. Its ability to specifically activate the A2AR has made it an invaluable tool for elucidating the receptor's physiological and pathological roles. Activation of the A2AR by this compound triggers a cascade of intracellular signaling events that modulate neuronal excitability, inflammation, and cellular proliferation. This technical guide provides a comprehensive overview of the canonical and non-canonical signaling pathways initiated by this compound, detailed experimental protocols for their investigation, and a summary of key quantitative parameters.

Core Signaling Pathways

The signaling cascades initiated by this compound are multifaceted, involving a primary canonical pathway mediated by cyclic adenosine monophosphate (cAMP) and several alternative or non-canonical pathways.

The Canonical Gs/cAMP/PKA Pathway

The primary and most well-characterized signaling pathway for this compound involves the coupling of the A2A receptor to the stimulatory G-protein, Gαs.

-

Receptor Activation: this compound binds to the extracellular domain of the A2A receptor, inducing a conformational change.

-

G-Protein Coupling: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase (AC).

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and release the catalytic subunits.

-

CREB Phosphorylation: The active PKA catalytic subunits translocate to the nucleus and phosphorylate various downstream targets, most notably the cAMP Response Element-Binding Protein (CREB) at the Serine-133 residue.[1][2] Phosphorylated CREB (pCREB) then recruits transcriptional coactivators to regulate the expression of genes involved in neuronal plasticity, immune responses, and cell survival.[1][3]

Non-Canonical Signaling Pathways

In addition to the canonical Gs pathway, this compound has been shown to activate other signaling cascades, which can be cell-type and context-dependent.

-

MAPK/ERK Pathway: Activation of the A2A receptor by this compound can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK1/2).[1] The mechanism linking A2AR to ERK can involve PKA-dependent pathways, but also PKA-independent mechanisms that may involve other G-proteins or scaffold proteins. In some cells, this pathway is dependent on Gs and PKA, while in others it appears to be independent of PKC.

-

PLC/PKC Pathway: Some evidence suggests that A2AR activation can couple to Phospholipase C (PLC), leading to the activation of Protein Kinase C (PKC). This has been observed in cancer cell lines where this compound-induced proliferation was dependent on PLC and PKCδ.

-

PI3K/Akt Pathway: The pro-survival effects of this compound in certain cell types have been linked to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

-

Other Pathways: Recent studies have implicated this compound in the modulation of other signaling molecules, including JNK, Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling, and the Hippo-YAP pathway, highlighting the complexity of A2AR-mediated effects.

Quantitative Data

The affinity and potency of this compound are critical parameters for designing and interpreting experiments. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity (Ki) of this compound

This table presents the dissociation constant (Ki) for this compound at different human and rat adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Species | Ki (nM) | Comments |

| A2A | Rat | 27 | High affinity, primary target. |

| A2A | Rat | 22 | High affinity, primary target. |

| A1 | Rat | ~3080 (140-fold lower than A2A) | Low affinity, demonstrating selectivity. |

| A2B | Human | - | Generally shows lower affinity than for A2A. |

| A3 | Human | - | Very low affinity. |

Table 2: Functional Potency (EC50) of this compound

This table shows the half-maximal effective concentration (EC50) for this compound in functional assays, typically measuring cAMP accumulation. Lower EC50 values indicate higher potency.

| Assay | Cell/Tissue Type | EC50 (nM) | Reference |

| cAMP Accumulation | Rat Striatal Slices | 110 | |

| cAMP Accumulation | CHO cells expressing A2A | 19 - 29 | |

| General Functional Assays | Various | 1.48 - 180 |

Experimental Protocols

Investigating the this compound signaling pathway involves a variety of cell-based assays. Below are detailed, generalized protocols for key experiments.

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following A2A receptor stimulation by this compound.

Objective: To measure the dose-dependent increase in intracellular cAMP levels upon this compound treatment.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the A2A receptor (e.g., HEK293 or CHO cells) into a 96-well plate and culture overnight.

-

Cell Stimulation:

-

Wash cells with a serum-free assay buffer (e.g., HBSS).

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX, typically 100-500 µM), for 15-30 minutes to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the detection kit.

-

cAMP Detection: Quantify cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or chemiluminescence.

-

Data Analysis: Plot the signal against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Western Blot for CREB and ERK Phosphorylation

This protocol is used to detect the phosphorylation status of key downstream proteins like CREB and ERK, indicating pathway activation.

Objective: To determine the relative increase in phosphorylated CREB (pCREB Ser133) or phosphorylated ERK (pERK1/2) following stimulation with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells to ~80-90% confluency. For ERK phosphorylation, cells are often serum-starved for several hours to reduce basal signaling.

-

Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 5, 15, 30, 60 minutes) or with varying concentrations for a fixed time.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., rabbit anti-pCREB Ser133 or rabbit anti-pERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., total CREB or total ERK) to serve as a loading control.

-

Conclusion

This compound remains a cornerstone pharmacological tool for probing the function of the adenosine A2A receptor. Its activation of the canonical Gs-cAMP-PKA-CREB pathway is well-established and serves as a primary mechanism for its effects on gene transcription and cellular function. However, a growing body of evidence demonstrates that this compound can also engage a complex network of non-canonical pathways, including the MAPK/ERK and PI3K/Akt cascades, which contribute to its diverse physiological effects. A thorough understanding of these signaling networks, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for researchers aiming to leverage the therapeutic potential of targeting the A2A receptor in neurological, inflammatory, and proliferative disorders.

References

CGS 21680: A Technical Guide to Downstream Effects and Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of CGS 21680, a potent and selective agonist for the adenosine A2A receptor (A2AR).[1][2] Its high affinity for the A2AR has established it as a critical tool in pharmacological research to elucidate the receptor's role in a multitude of physiological and pathological processes.[1] This guide details the core molecular signaling pathways, summarizes quantitative pharmacological data, outlines key experimental methodologies, and explores the significant downstream effects of this compound in neuroprotection, inflammation, and cardiovascular regulation.

Core Pharmacology and Receptor Affinity

This compound is a synthetic adenosine analog that selectively binds to and activates the A2A receptor, a G-protein coupled receptor (GPCR) linked to the Gs alpha subunit (Gαs).[1][3] This selectivity is fundamental to its targeted effects, with significantly lower affinity for other adenosine receptor subtypes.

Table 1: Receptor Binding & Functional Potency of this compound

| Parameter | Receptor Subtype | Species | Value | Reference(s) |

| Ki (Binding Affinity) | Adenosine A2A | Human/Rat | 27 nM | |

| Adenosine A1 | Human | 290 nM | ||

| Adenosine A2B | Human | 67 nM | ||

| Adenosine A3 | Human | 88.8 µM | ||

| EC50 (Functional Potency) | cAMP Formation | Rat Striatum | 110 nM | |

| Coronary Flow (ED25) | Rat Heart | 1.8 nM |

Primary Signaling Pathway: The cAMP-PKA-CREB Cascade

The principal mechanism of action for this compound begins with the activation of the A2A receptor. This initiates a well-documented signaling cascade that serves as the foundation for many of its downstream effects.

-

Receptor Activation: this compound binds to the A2A receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples with the Gs protein.

-

Adenylyl Cyclase Activation: The Gαs subunit dissociates and activates adenylyl cyclase (AC).

-

cAMP Production: Activated AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing and activating the catalytic subunits.

-

CREB Phosphorylation: Active PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.

-

Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional coactivators to bind to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression. Genes known to be affected include c-fos and preproenkephalin.

Additional Downstream Signaling Pathways

While the cAMP/PKA cascade is primary, this compound influences other key signaling molecules, often in a cell-type-specific manner.

Mitogen-Activated Protein Kinase (MAPK) Pathways

-

ERK1/2 Activation: In some cell types, such as newborn rat cardiomyocytes, this compound activates the Extracellular signal-regulated kinase (ERK1/2) pathway. This activation is typically dependent on the upstream Gs/cAMP/PKA cascade. However, in other contexts, like the nucleus accumbens of food-restricted rats, this compound activates CREB without affecting ERK1/2, suggesting pathway divergence.

-

JNK Activation: this compound has been shown to reduce the phosphorylation and activation of c-Jun amino-terminal kinase (JNK) in oligodendrocytes following spinal cord injury, an effect associated with neuroprotection.

TrkB Receptor Transactivation

In cultured rat motoneurons, this compound promotes survival through a dual mechanism involving both the cAMP/PKA pathway and the transactivation of the neurotrophin receptor TrkB. This highlights a crosstalk between GPCR and receptor tyrosine kinase signaling.

YAP Signaling Pathway

In corneal epithelial cells, A2AR activation by this compound promotes wound healing by modulating the Hippo-YAP signaling pathway, which is crucial for cellular proliferation and migration.

Key Downstream Effects & Quantitative Data

The activation of these signaling cascades translates into significant physiological and therapeutic effects, particularly in the realms of inflammation, neuroprotection, and cardiovascular function.

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory effects across various models of injury and disease. This is a cornerstone of its therapeutic potential. The mechanism involves the suppression of pro-inflammatory mediators and immune cell activity.

-

Cytokine Reduction: Treatment with this compound significantly reduces plasma levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

-

Enzyme Inhibition: It decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

NF-κB Suppression: The anti-inflammatory actions are linked to the suppression of Nuclear Factor-kappaB (NF-κB) activation, a key regulator of inflammatory gene expression.

-

Leukocyte Infiltration: this compound reduces the infiltration of neutrophils and other leukocytes into inflamed tissues.

Table 2: Summary of Anti-Inflammatory Biomarker Modulation by this compound

| Biomarker/Process | Model System | Effect | Reference(s) |

| TNF-α, IL-1β, IL-6 | Collagen-Induced Arthritis (Mouse) | ▼ Decreased | |

| iNOS, COX-2 | Collagen-Induced Arthritis (Mouse) | ▼ Decreased Expression | |

| NF-κB Activation | Carrageenan-Induced Pleurisy (Mouse) | ▼ Decreased | |

| Neutrophil Infiltration | Carrageenan-Induced Pleurisy (Mouse) | ▼ Decreased | |

| Myeloperoxidase (MPO) | Phorbol-Induced Dermatitis (Mouse) | ▼ Decreased Activity | |

| JNK Phosphorylation | Spinal Cord Injury (Mouse) | ▼ Decreased |

Neuroprotective and Neuromodulatory Effects

This compound demonstrates significant neuroprotective properties in models of both acute and chronic neurological disorders.

-

Cerebral Ischemia: In rat models of stroke, low doses of this compound reduce neurological deficits, microgliosis, astrogliosis, and granulocyte infiltration into the ischemic tissue.

-

Huntington's Disease: In a transgenic mouse model, this compound slows motor deterioration, prevents brain weight reduction, and reduces the size of mutant huntingtin aggregates.

-

Gene Expression: It enhances the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, promoting neurite outgrowth and synaptic plasticity.

-

GABA Release: In the striatum of young rats, this compound increases the spontaneous outflow of the inhibitory neurotransmitter GABA.

Cardiovascular Effects

In vivo studies have characterized the significant cardiovascular effects of this compound.

-

Vasodilation: It is a potent vasodilator, reducing venous resistance.

-

Cardiac Output: It leads to an increase in heart rate and overall cardiac output.

Experimental Protocols & Methodologies

The characterization of this compound's downstream effects relies on a range of established biochemical and in vivo techniques.

In Vitro Assays

-

Receptor Binding Assay:

-

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptors.

-

Methodology: Cell membranes expressing the receptor of interest (e.g., from rat striatum or transfected HEK293 cells) are incubated with a radiolabeled ligand (e.g., [³H]this compound or a competing radioligand). Various concentrations of unlabeled this compound are added to compete for binding. The amount of bound radioactivity is measured using liquid scintillation counting. Data are analyzed using non-linear regression to calculate Ki values.

-

-

cAMP Accumulation Assay:

-

Objective: To measure the functional potency (EC50) of this compound in stimulating cAMP production.

-

Methodology: Cultured cells (e.g., rat striatal slices or HEK293 cells) are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with varying concentrations of this compound. The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is quantified using methods like competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

Western Blotting for Protein Phosphorylation:

-

Objective: To quantify the this compound-induced phosphorylation of downstream signaling proteins like CREB and ERK.

-

Methodology: Animals are treated with this compound, and specific tissues (e.g., nucleus accumbens, caudate-putamen) are harvested and homogenized. Proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for the phosphorylated form of the protein (e.g., anti-pCREB) and the total protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. Band optical density is quantified to determine the phosphorylation ratio.

-

In Vivo Models

-

Collagen-Induced Arthritis (CIA) Model:

-

Objective: To evaluate the anti-inflammatory effects of this compound in a model of chronic arthritis.

-

Methodology: Arthritis is induced in mice by intradermal injection of bovine type II collagen emulsified in Complete Freund's Adjuvant. A booster injection is given at day 21. This compound treatment is initiated at the onset of clinical signs (e.g., day 25). The severity of arthritis is scored clinically, and at the end of the study, paws and joints are collected for histological analysis, and blood is collected to measure cytokine levels.

-

-

Transient Cerebral Ischemia (MCAo) Model:

-

Objective: To assess the neuroprotective effects of this compound in a stroke model.

-

Methodology: In anesthetized rats, the middle cerebral artery (MCA) is temporarily occluded (e.g., for 1 hour) using an intraluminal filament. This compound is administered (e.g., i.p.) starting a few hours after ischemia and continued for several days. Neurological deficits are assessed daily using a scoring system. At the end of the experiment, brains are collected for histological and immunohistochemical analysis to evaluate infarct size, gliosis, and immune cell infiltration.

-

Conclusion

This compound, through its selective activation of the adenosine A2A receptor, initiates a cascade of downstream signaling events, primarily through the Gs/cAMP/PKA pathway. This leads to the modulation of transcription factors like CREB and influences other critical pathways including ERK, JNK, and TrkB. The culmination of these molecular events results in potent, therapeutically relevant effects, including profound anti-inflammatory, neuroprotective, and cardiovascular responses. The data and methodologies presented herein provide a comprehensive foundation for professionals engaged in the research and development of A2A receptor-targeted therapeutics.

References

CGS 21680: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 21680 is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor implicated in a diverse range of physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, intended to serve as a comprehensive resource for researchers and drug development professionals. The document details the compound's mechanism of action, receptor binding and functional activity, pharmacokinetic profile, and its effects in various preclinical models of cardiovascular disease, inflammation, and neurological disorders. Toxicological data are also reviewed. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound, with the chemical name 2-[p-(2-carboxyethyl)phenylethylamino]-5'-N-ethylcarboxamidoadenosine, is a widely used pharmacological tool for investigating the role of the adenosine A2A receptor. Its high affinity and selectivity for the A2A subtype over other adenosine receptors have made it an invaluable ligand in both in vitro and in vivo studies.[1][2] This guide synthesizes the current knowledge on the pharmacological and toxicological properties of this compound.

Pharmacology

Mechanism of Action

This compound exerts its effects by binding to and activating the adenosine A2A receptor. This receptor is coupled to the Gs alpha subunit of a heterotrimeric G-protein. Upon activation, Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, culminating in a cellular response.

References

CGS 21680: A Technical Guide to its Biological Function in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 21680 is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor highly expressed in the central nervous system (CNS), particularly within the basal ganglia. Its activation triggers a cascade of intracellular signaling events that profoundly modulate neuronal activity, neurotransmitter release, and synaptic plasticity. This technical guide provides an in-depth overview of the biological functions of this compound in the CNS, focusing on its mechanism of action, its intricate relationship with the dopaminergic system, and its therapeutic potential in various neurological and psychiatric disorders. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of critical signaling pathways and workflows to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Adenosine A2A Receptor Agonism

This compound exerts its biological effects by binding to and activating the adenosine A2A receptor. The A2AR is primarily coupled to the Gs alpha subunit of the G-protein complex. Upon agonist binding, this initiates a canonical signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including the cAMP Response Element-Binding protein (CREB), thereby modulating gene transcription and neuronal function.[1][2][3]

Receptor Binding and Potency

This compound exhibits high affinity and selectivity for the A2A receptor. Quantitative data from various binding and functional assays are summarized below.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

| Parameter | Value | Species/Tissue | Notes | Reference |

|---|---|---|---|---|

| Ki | 27 nM | - | A2A Adenosine Receptor | |

| Kd | 22 ± 0.5 nM | Human Brain | High-affinity binding site | [4] |

| Kd | ~2 nM | Mouse Striatum | High-affinity binding site | |

| Kd | 17 nM | Rat Striatum | High-affinity binding site | |

| EC50 | 1.48 - 180 nM | - | Functional potency range |

| EC50 | 110 nM | Rat Striatal Slices | cAMP formation | |

Key Signaling Pathways

The activation of A2A receptors by this compound initiates several downstream signaling pathways that are critical to its function in the CNS.

The Canonical cAMP/PKA/CREB Pathway

The primary signaling route for this compound involves the Gs-protein-mediated activation of adenylyl cyclase, leading to cAMP production and subsequent PKA activation. PKA phosphorylates CREB, a transcription factor that regulates the expression of genes involved in neuronal survival, plasticity, and function.

Interaction with the Dopamine D2 Receptor

One of the most significant functions of this compound in the CNS is its modulation of the dopamine system. A2A and dopamine D2 receptors are highly co-localized in the striatum, where they form heteromeric complexes. Activation of the A2A receptor by this compound allosterically inhibits D2 receptor signaling, primarily by reducing the affinity of D2 receptors for dopamine. This antagonistic relationship is a cornerstone of the motor-suppressant effects of this compound and the rationale for exploring A2A antagonists in Parkinson's disease.

Table 2: Quantitative Effects of this compound on Dopamine D2 Receptor Binding

| Effect | Magnitude | Species/Tissue | Notes | Reference |

|---|---|---|---|---|

| Increase in Kd of D2 Agonist | 40% | Rat Striatal Membranes | Measured with [3H]NPA | |

| Increase in KH and KL | ~3-fold | Rat Striatal Membranes | High- and low-affinity sites for dopamine |

| Decrease in Dopamine IC50 | Significant | Rat Forebrain Sections | Effect on [125I]iodosulpride binding | |

Modulation of Neurotransmitter Release

This compound significantly influences the release of key neurotransmitters in the CNS, most notably glutamate and GABA.

-

Glutamate: In striatal nerve terminals, this compound has been shown to facilitate the K+-evoked release of glutamate. For instance, a 10 nM concentration of this compound enhanced glutamate release by approximately 57.7%. This effect is mediated by presynaptic A2A receptors on glutamatergic terminals.

-

GABA: By activating A2A receptors on striatopallidal medium spiny neurons (the "indirect pathway"), this compound can increase the release of GABA in downstream structures like the globus pallidus. This action is believed to contribute to its motor-suppressing effects. In microdialysis studies, 10 µM this compound significantly increased spontaneous GABA outflow in the striatum of young rats.

Behavioral and Systemic Functions

Systemic or central administration of this compound produces a distinct profile of behavioral effects, largely reflecting its influence on the basal ganglia motor circuits.

-

Locomotor Activity: this compound is a potent suppressor of locomotor activity. Intracerebroventricular administration of 0.25 and 1.0 nmol doses decreased both horizontal and vertical motor activity in rats.

-

Catalepsy and Sedation: At higher doses, this compound can induce catalepsy, a state of motor immobility. It is also associated with sedative effects, which may contribute to its suppression of other behaviors like food intake and lever pressing for rewards.

-

Neuroprotection: In models of CNS injury, such as cerebral ischemia, this compound has demonstrated neuroprotective effects. This is attributed to its anti-inflammatory properties and its ability to modulate excitotoxicity.

-

Therapeutic Potential: The unique properties of this compound have led to its investigation in animal models of various CNS disorders:

-

Huntington's Disease: this compound has been shown to antagonize motor hyperactivity in rat models and delay motor deterioration in transgenic mouse models of Huntington's disease.

-

Parkinson's Disease: While A2A antagonists are pursued for motor symptom relief, the neuroprotective effects of A2A agonists like this compound are also of interest.

-

Key Experimental Protocols

This section provides an overview of common methodologies used to characterize the function of this compound.

Radioligand Binding Assay

This assay quantifies the affinity (Kd) and density (Bmax) of A2A receptors.

-

Objective: To determine the binding characteristics of this compound to A2A receptors in brain tissue.

-

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) in a cold buffer (e.g., 50mM Tris-HCl). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.

-

Incubation: Incubate the membrane preparation with varying concentrations of a radiolabeled ligand, such as [3H]-CGS 21680. For competition assays, incubate with a fixed concentration of radioligand and varying concentrations of unlabeled this compound. Incubations are typically carried out for 40-60 minutes at 25-30°C.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Analyze saturation or competition data using non-linear regression to calculate Kd, Bmax, and Ki values.

-

In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in the brain of a living animal following drug administration.

-

Objective: To measure the effect of this compound on the release of dopamine or glutamate in a specific brain region.

-

Methodology:

-

Probe Implantation: Anesthetize a rat and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., striatum).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Small molecules from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.

-

Sample Collection: Collect the outgoing fluid (dialysate) at regular intervals (e.g., every 10-20 minutes).

-

Drug Administration: After establishing a stable baseline, administer this compound (systemically via i.p. injection or locally via reverse dialysis through the probe).

-

Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Interpretation: Express neurotransmitter levels as a percentage of the pre-drug baseline to determine the effect of this compound.

-

Open Field Test

This behavioral test assesses general locomotor activity and anxiety-like behavior.

-

Objective: To evaluate the effect of this compound on spontaneous motor activity.

-

Methodology:

-

Apparatus: Use a square or circular arena with high walls to prevent escape. The floor is typically divided into a grid of squares, including a designated central zone.

-

Procedure: Administer this compound or vehicle to the animal (e.g., rat or mouse). After a set pre-treatment time, place the animal in the center of the open field.

-

Data Collection: Record the animal's behavior for a fixed period (e.g., 10-30 minutes), often using an automated video tracking system.

-

Parameters Measured:

-

Locomotion: Total distance traveled, number of grid lines crossed.

-

Exploration/Anxiety: Time spent in the center versus the periphery of the arena.

-

Vertical Activity: Number of rearing events (standing on hind legs).

-

-

Conclusion

This compound is an invaluable pharmacological tool for elucidating the role of the adenosine A2A receptor in the CNS. Its profound modulatory effects on the dopamine system, neurotransmitter release, and motor behavior have established the A2A receptor as a critical node in the regulation of striatal function. The data and methodologies presented in this guide underscore the compound's importance in basic research and highlight the therapeutic potential of targeting the A2A receptor for a range of debilitating CNS disorders, from movement disorders to neuroinflammatory conditions. Continued research leveraging tools like this compound will be essential for translating our understanding of adenosinergic signaling into novel clinical interventions.

References

CGS 21680 and Its Role in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute injuries like stroke and spinal cord injury to chronic neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease. The adenosine A2A receptor (A2AR) has emerged as a key modulator of inflammatory processes within the central nervous system (CNS). CGS 21680, a selective A2AR agonist, has been instrumental in elucidating the complex and often paradoxical role of this receptor in neuroinflammation. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, its effects on various CNS and immune cells, the signaling pathways it modulates, and its therapeutic implications in preclinical models of neurological disease. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to serve as a valuable resource for researchers in the field.

Introduction to Neuroinflammation and the Adenosine A2A Receptor

Neuroinflammation is the innate immune response of the central nervous system to infection, injury, or disease.[1][2] This process is primarily mediated by resident immune cells, microglia and astrocytes, which upon activation, release a variety of signaling molecules including cytokines, chemokines, and reactive oxygen species.[1][2] While acute neuroinflammation is a protective mechanism aimed at clearing pathogens and cellular debris, chronic or dysregulated inflammation contributes significantly to neuronal damage and disease progression.[2]

Adenosine is an endogenous purine nucleoside that acts as a crucial neuromodulator, particularly under conditions of metabolic stress or tissue injury where its extracellular concentration rises significantly. It exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The Adenosine A2A receptor (A2AR) is highly expressed in the brain, particularly in the striatum, and is also found on various immune cells, including microglia, astrocytes, T cells, and macrophages. Activation of A2AR has been shown to have potent, yet complex, modulatory effects on inflammation, making it a compelling target for therapeutic intervention in neuroinflammatory disorders. This compound is a potent and highly selective agonist for the A2AR, widely used as a pharmacological tool to investigate the receptor's function in neuroinflammation.

This compound: Mechanism of Action

This compound selectively binds to and activates the A2A receptor. The canonical signaling pathway initiated by A2AR activation involves coupling to the Gs family of G proteins (primarily Gs or Gαolf in the striatum). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.

Modulation of Neuroinflammatory Cells by this compound

This compound exerts profound and cell-type-specific effects on the key players in neuroinflammation: microglia and astrocytes.

Microglia: A Dual Role

Microglia, the resident immune cells of the CNS, are primary targets of this compound. A2AR expression is relatively low on resting microglia but is significantly upregulated upon activation during brain insults. The effects of this compound on microglia are complex, exhibiting both anti-inflammatory and potentially detrimental properties depending on the context and timing of activation.

Anti-inflammatory Effects:

-

Cytokine Modulation: In many contexts, this compound promotes an anti-inflammatory microglial phenotype. It has been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Conversely, A2AR activation can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), although some studies suggest this effect is more robustly mediated by the A2B receptor.

Pro-inflammatory and Detrimental Effects:

-

Inhibition of Function: Paradoxically, A2AR activation by this compound can impair essential microglial functions required for CNS repair. Studies have shown it inhibits microglial and macrophage phagocytosis of myelin debris and other particles. It also has an inhibitory effect on microglial migration, which could impede the clearance of cellular debris from sites of injury.

-

Process Retraction: this compound can mediate the retraction of microglial processes, a morphological hallmark of microglial activation, which can be driven by A2AR upregulation.

-

Context-Dependent Exacerbation: In models like Experimental Autoimmune Encephalomyelitis (EAE), the timing of this compound administration is critical. While preventive treatment can ameliorate the disease by inhibiting T-cell proliferation, administering the agonist after disease onset can exacerbate tissue destruction, potentially by impairing the reparative functions of microglia and macrophages.

Astrocytes

Astrocytes, another key glial cell type, are also modulated by this compound. A2AR activation on astrocytes generally leads to anti-inflammatory and neuroprotective outcomes.

-

Inhibition of Astrogliosis: In models of chronic cerebral hypoperfusion and transient cerebral ischemia, this compound treatment has been shown to reduce astrogliosis, characterized by a decrease in the expression of Glial Fibrillary Acidic Protein (GFAP).

-

Cytokine Regulation: this compound can suppress the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 by astrocytes under ischemic or hypoxic conditions.

-

STAT3/YKL-40 Axis: A key mechanism for these effects involves the inhibition of the STAT3/YKL-40 signaling axis. This compound treatment decreases the expression of both STAT3 and YKL-40 in activated astrocytes, thereby suppressing the inflammatory response.

Summary of this compound Effects in Preclinical Models

This compound has been evaluated in numerous animal models of neurological disorders, revealing its therapeutic potential and complexities. The outcomes are often dependent on the dose, timing of administration, and the specific pathology of the model.

| Disease Model | Species | This compound Dosage & Route | Key Findings | Citation(s) |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Preventive: Ameliorated disease, inhibited myelin-specific T cell proliferation. Post-onset: Exacerbated disease progression and tissue destruction. | |

| Transient Cerebral Ischemia (MCAo) | Rat | 0.01 and 0.1 mg/kg, i.p. | Reduced neurological deficit, microgliosis, astrogliosis, and granulocyte infiltration. | |

| Spinal Cord Injury (SCI) | Mouse | Osmotic minipumps or i.p. | Reduced motor deficit, tissue damage, leukocyte influx, NF-κB activation, iNOS expression, and JNK phosphorylation in oligodendrocytes. | |

| Chronic Cerebral Hypoperfusion (CCH) | Rat | 0.1 mg/kg, i.p. | Weeks 1-2: Pro-inflammatory (promoted M1 microglia). Weeks 3-4: Anti-inflammatory (promoted M2 microglia, increased IL-10, decreased TNF-α & IL-1β). | |

| Huntington's Disease (Quinolinic Acid Model) | Rat | 3 µg/2 µl, intrastriatal | Prevented d-amphetamine-induced motor hyperresponsiveness. | |

| Huntington's Disease (R6/2 genetic model) | Mouse | 0.5 mg/kg, i.p. | Modulated NMDA receptor subunit composition (increased NR2A/NR2B ratio). |

Key Signaling Pathways Modulated by this compound

Beyond the canonical cAMP/PKA pathway, A2AR activation by this compound intersects with several other critical intracellular signaling cascades that regulate inflammation.

-

NF-κB Pathway: Activation of A2AR has been shown to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. NF-κB is a master regulator of pro-inflammatory gene expression, and its inhibition is a key mechanism for the anti-inflammatory effects of this compound.

-

JNK MAPK Pathway: In a model of spinal cord injury, this compound treatment significantly reduced the phosphorylation (activation) of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. This effect was particularly noted in oligodendrocytes, suggesting a role in preventing demyelination.

-

STAT3 Pathway: As mentioned, in astrocytes, this compound inhibits the STAT3/YKL-40 axis, which is crucial for astrocyte-mediated inflammation.

Detailed Experimental Protocols

This section provides an overview of methodologies used in key experiments cited in this guide. Researchers should consult the original publications for complete, detailed protocols.

Animal Models

-

Transient Middle Cerebral Artery Occlusion (MCAo) in Rats:

-

Anesthesia: Anesthetize rats (e.g., with isoflurane).

-

Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery for 1 hour using the intraluminal filament method.

-

Drug Administration: Administer this compound (e.g., 0.01 or 0.1 mg/kg, i.p.) starting 4 hours post-ischemia and continuing twice daily for a specified period (e.g., 7 days).

-

Analysis: Assess neurological deficits daily. At the endpoint, perfuse animals and collect brain tissue for immunohistochemical analysis of microgliosis (Iba1), astrogliosis (GFAP), and immune cell infiltration (e.g., myeloperoxidase).

-

-

Experimental Autoimmune Encephalomyelitis (EAE) in Mice:

-

Induction: Induce EAE in C57BL/6 mice by active immunization with myelin oligodendrocyte glycoprotein (MOG)35-55 peptide emulsified in Complete Freund's Adjuvant, followed by pertussis toxin injections.

-

Drug Administration: For preventive treatment, begin this compound administration at the time of immunization. For therapeutic treatment, begin administration after the onset of clinical signs.

-

Analysis: Monitor clinical scores daily. Analyze T cell responses (proliferation, cytokine synthesis) ex vivo from draining lymph nodes. Perform immunohistochemistry on CNS tissue to assess inflammation and demyelination.

-

Cell-Based Assays

-

Microglia/Macrophage Phagocytosis Assay:

-

Cell Culture: Culture primary microglia or bone marrow-derived macrophages (BMDMs).

-

Stimulation: Treat cells with an inflammatory stimulus (e.g., LPS) to induce an activated state.

-

Treatment: Add this compound (e.g., 250 nM) or vehicle control.

-

Phagocytosis: Add fluorescently labeled particles (e.g., myelin debris, E. coli bioparticles) to the cultures for a defined period (e.g., 2 hours).

-

Analysis: Wash cells to remove non-phagocytosed particles. Quantify particle uptake using fluorescence microscopy or flow cytometry.

-

-

Microglia/Macrophage Migration Assay:

-

Setup: Use a Transwell™ insert system with 8 µm pores.

-

Cell Seeding: Suspend microglia or macrophages in medium with this compound (e.g., 250 nM) or vehicle and add to the upper well of the insert.

-

Chemoattraction: Add chemokines (e.g., IP-10, MIG at 100 ng/ml) to the lower well.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Analysis: Fix the insert, remove non-migrated cells from the upper surface, and stain the migrated cells on the lower surface. Quantify the number of migrated cells per visual field.

-

Molecular Analyses

-

Cytokine Measurement (ELISA):

-

Sample Collection: Collect cell culture supernatants or tissue homogenates from control and this compound-treated groups.

-

Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-10).

-

Analysis: Follow the manufacturer's protocol to measure cytokine concentrations. Normalize results to total protein content for tissue samples.

-

-

Western Blot for Signaling Proteins (e.g., p-JNK):

-

Protein Extraction: Lyse cells or tissues in appropriate buffer to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the protein of interest (e.g., phospho-JNK) and a loading control (e.g., β-actin). Follow with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density.

-

Conclusion and Future Directions

The selective A2A receptor agonist this compound has been a pivotal tool in demonstrating the multifaceted role of A2AR signaling in neuroinflammation. The evidence clearly indicates that A2AR activation can be both potently anti-inflammatory and, under certain conditions, detrimental to CNS repair processes. Its effects are highly dependent on the target cell type (microglia vs. astrocyte), the inflammatory context, and the timing of receptor activation relative to the initial insult.

-

Anti-inflammatory actions , such as the suppression of pro-inflammatory cytokines (TNF-α, IL-1β), astrogliosis, and deleterious signaling pathways (NF-κB, JNK), highlight its therapeutic potential in acute injuries like stroke and SCI.

-

Detrimental effects , including the inhibition of microglial phagocytosis and migration, and the exacerbation of late-stage EAE, underscore the complexity of targeting this pathway. This duality suggests that A2AR agonists might be most beneficial in the early, hyper-inflammatory phases of CNS injury, while A2AR antagonists could be more appropriate for chronic conditions or later stages where promoting repair and debris clearance is paramount.

For drug development professionals, these findings imply that a "one-size-fits-all" approach to modulating A2AR is unlikely to succeed. Future research should focus on developing strategies for cell-specific and temporally controlled A2AR modulation. Understanding the precise molecular switches that determine the pro- versus anti-inflammatory outcomes of A2AR activation will be critical for harnessing the full therapeutic potential of this important signaling pathway in the treatment of neuroinflammatory diseases.

References

The Intricate Dance of Adenosine and Dopamine: A Technical Guide to CGS 21680's Effects on Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of CGS 21680, a potent and selective adenosine A2A receptor agonist, on dopamine release. The complex interplay between the adenosine and dopamine neurotransmitter systems, particularly the antagonistic interaction between adenosine A2A and dopamine D2 receptors, is a critical area of research for understanding the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. This document consolidates key findings on the mechanisms of action of this compound, presents quantitative data from seminal studies in tabular format for ease of comparison, details common experimental protocols for investigating these effects, and provides visual representations of the core signaling pathways and experimental workflows through Graphviz diagrams.

Introduction

This compound is a widely used pharmacological tool to investigate the physiological roles of the adenosine A2A receptor. These receptors are highly concentrated in the striatum, a key brain region for motor control and reward, where they are co-localized with dopamine D2 receptors on striatopallidal medium spiny neurons.[1][2] This co-localization forms the basis for a functional antagonism that is central to the modulatory role of this compound on dopaminergic neurotransmission. While the direct effects of this compound on dopamine release have been debated, a significant body of evidence points towards indirect mechanisms mediated through A2A-D2 receptor interactions and modulation of other neurotransmitter systems, such as glutamate.

Core Mechanisms of Action

The primary mechanism by which this compound influences the dopamine system is through its activation of the adenosine A2A receptor, which triggers a cascade of intracellular signaling events.

Adenosine A2A Receptor Signaling

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that is canonically coupled to the Gs/olf family of G-proteins.[2] Activation of the A2A receptor by an agonist like this compound initiates the following signaling pathway:

-

G-protein Activation: The agonist-bound A2A receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gs/olf protein.

-

Adenylyl Cyclase Stimulation: The activated Gαs/olf subunit dissociates and stimulates the activity of adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP).

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), which ultimately influences neuronal excitability and gene expression.[2]

Figure 1: this compound-mediated A2A receptor signaling pathway.

Antagonistic A2A-D2 Receptor Interaction

The most well-documented effect of this compound on the dopamine system is its antagonistic interaction with the dopamine D2 receptor. D2 receptors are coupled to the Gi/o family of G-proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP production.[2] This creates a direct opposition to the A2A signaling cascade at the second messenger level.

Furthermore, within A2A-D2 receptor heteromers, activation of the A2A receptor by this compound can allosterically modulate the D2 receptor, leading to a decrease in its affinity for dopamine. This reduces the efficacy of endogenous dopamine at the D2 receptor, effectively dampening dopaminergic signaling.

Figure 2: Antagonistic interaction between A2A and D2 receptors.

Modulation of Glutamate Release

Evidence suggests that the effects of this compound on dopamine release, particularly in the nucleus accumbens, are not direct but are mediated by its influence on glutamatergic neurotransmission. Local perfusion of this compound has been shown to increase glutamate release, and the subsequent increase in dopamine is blocked by NMDA receptor antagonists. This indicates an indirect pathway where A2A receptor activation on glutamatergic terminals enhances glutamate release, which in turn stimulates dopamine release from dopaminergic terminals.

Figure 3: Indirect modulation of dopamine release by this compound via glutamate.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound

| Parameter | Preparation | Effect | Concentration/Value | Reference |

| cAMP Formation | Rat striatal slices | Stimulation | EC50: 110 nM | |

| Dopamine Release | Rat striatal slices (electrically stimulated) | Ineffective at inhibiting | - | |

| Dopamine Release | Rat striatal slices (electrically stimulated) | Inhibition | Low doses (0.01–1 μM) | |

| Nicotine-stimulated Dopamine Release | Rat striatal synaptosomes | Inhibition | IC50: 11.0 ± 6.3 nM | |

| Dopamine D2 Receptor Affinity | Rat striatal membranes | Decrease in agonist affinity (Kd) | 40% increase in Kd | |

| Dopamine D2 Receptor Affinity | Human striatal sections | Decrease in dopamine affinity | Significant increase in IC50 | |

| Binding Affinity (Ki) | Adenosine A2A Receptor | - | 15.5 nM, 27 nM |

Table 2: In Vivo Effects of this compound

| Parameter | Method | Brain Region | Effect | Dose/Concentration | Reference |

| Extracellular Dopamine | Microdialysis | Nucleus Accumbens Shell | Increase | 3, 10 µM (local perfusion) | |

| Extracellular Glutamate | Microdialysis | Nucleus Accumbens Shell | Increase | 3, 10 µM (local perfusion) | |

| Dopamine D2 Receptor Binding | Autoradiography | Rat caudate-putamen | Decrease in dopamine IC50 | 1-3 mg/kg (i.p.) | |

| Dopamine D2 Receptor Availability | PET with [11C]raclopride | Rat striatum | Reduction (p=0.080) | 1 mg/kg | |

| Effort-related Choice | Behavioral Task | Nucleus Accumbens | Decreased lever pressing, increased chow intake | 6.0–24.0 ng (local infusion) | |

| Locomotor Activity | Behavioral Task | - | Suppression | 0.05 and 0.1 mg/kg (i.p.) |

Experimental Protocols

The investigation of this compound's effects on dopamine release utilizes a range of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.

In Vivo Microdialysis for Measurement of Extracellular Dopamine

This technique allows for the sampling of neurotransmitters from the extracellular space of specific brain regions in awake, freely moving animals.

Objective: To measure changes in extracellular dopamine and glutamate concentrations in the nucleus accumbens following local administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

This compound and other pharmacological agents

-

Anesthetics

Procedure:

-

Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens shell).

-

Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Drug Administration: Administer this compound either systemically (i.p.) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples for a defined period post-administration.

-

Neurochemical Analysis: Analyze the collected dialysate samples for dopamine and glutamate content using HPLC with electrochemical detection.

-

Data Analysis: Express the concentrations of neurotransmitters in the post-drug samples as a percentage of the average baseline concentration.